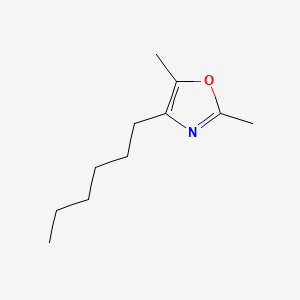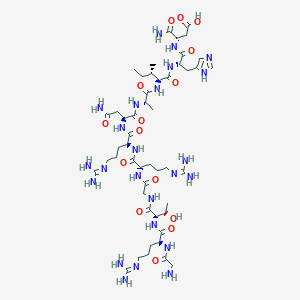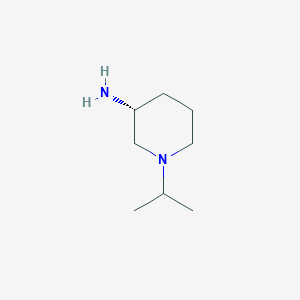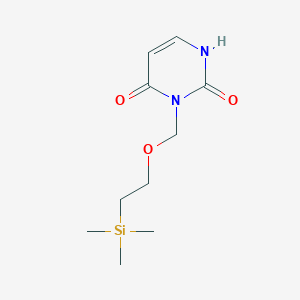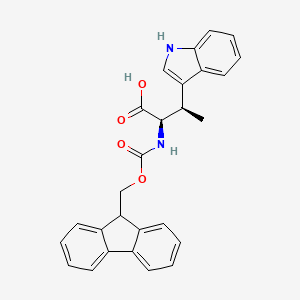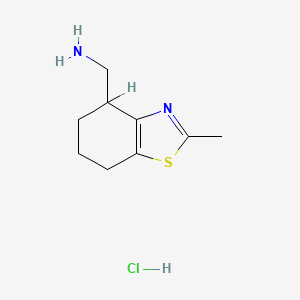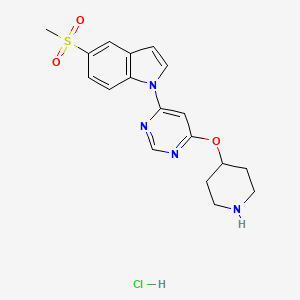
5-(methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride is a synthetic organic compound often used in chemical and biological research. Its structure features an indole core, a piperidinyl side chain, and sulfonyl groups, making it an intriguing candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, beginning with the construction of the indole core. Key steps often include:
Formation of Indole Core: : Utilization of Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions.
Pyrimidinyl Substitution: : Incorporation of the pyrimidinyl ring through nucleophilic aromatic substitution, typically involving halopyrimidines and appropriate nucleophiles.
Piperidinyl Addition: : Addition of a piperidinyl group via a substitution reaction.
Sulfonyl Group Addition: : Introduction of methylsulfonyl group under sulfonylation conditions, often using reagents like methylsulfonyl chloride in the presence of bases.
Industrial Production Methods: In an industrial setting, the compound is produced using scalable processes, which include optimized reaction conditions for high yields and purity. Continuous flow synthesis and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidinyl and indole moieties.
Reduction: : Reduction reactions can modify functional groups, such as converting sulfonyl groups into thiols under specific conditions.
Substitution: : Various substitution reactions can occur, especially at positions on the pyrimidinyl and indole rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, or other peroxides.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: : Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed: Products from these reactions typically include modified versions of the original compound, with changes in functional groups leading to derivatives with potential new applications.
Scientific Research Applications
Chemistry:
Catalysis: : As a ligand in metal-catalyzed reactions, potentially influencing selectivity and efficiency.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Enzyme Inhibition: : May act as an inhibitor for specific enzymes, useful in studying metabolic pathways.
Drug Development:
Material Science: : Could be used in creating new materials with unique properties due to its complex structure.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action may involve binding to specific protein or enzyme active sites, altering their activity. Pathways influenced could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison: Compared to similar indole-based compounds, 5-(methylsulfonyl)-1-(6-(piperidin-4-yloxy)pyrimidin-4-yl)-1H-indole hydrochloride stands out due to its unique substitution pattern and functional groups, which can influence its reactivity and interactions.
Similar Compounds:Indole Derivatives: : Compounds like indole-3-carbinol or indomethacin.
Pyrimidine Analogues: : Such as 4-chloropyrimidine or 2,4-diaminopyrimidine.
And there you have it—an in-depth look at this compound. It’s a mouthful, but science rarely makes things simple, does it?
Properties
Molecular Formula |
C18H21ClN4O3S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-methylsulfonyl-1-(6-piperidin-4-yloxypyrimidin-4-yl)indole;hydrochloride |
InChI |
InChI=1S/C18H20N4O3S.ClH/c1-26(23,24)15-2-3-16-13(10-15)6-9-22(16)17-11-18(21-12-20-17)25-14-4-7-19-8-5-14;/h2-3,6,9-12,14,19H,4-5,7-8H2,1H3;1H |
InChI Key |
ZCCGLFCHHKCLMB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C=C2)C3=CC(=NC=N3)OC4CCNCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


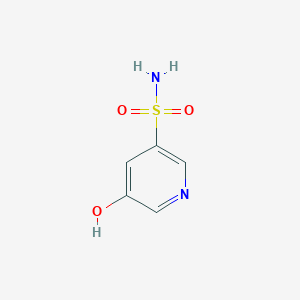
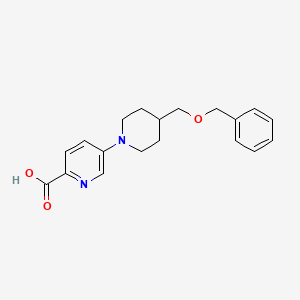
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
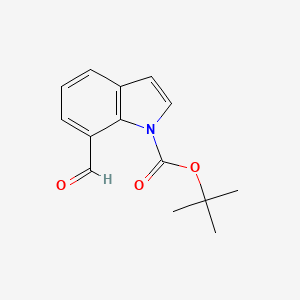
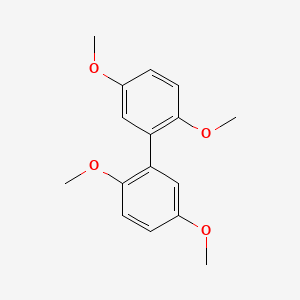
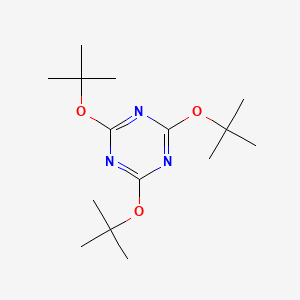
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)

